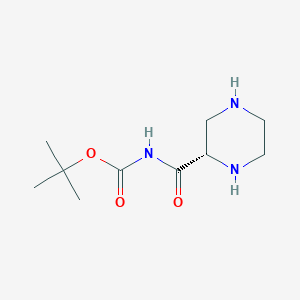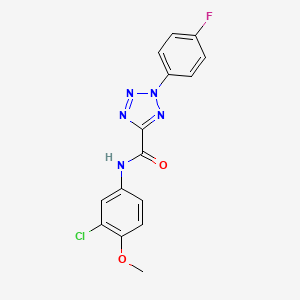
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy (-OCH3) and fluoro (-F) groups, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing fluoro group. These groups can impact the compound’s overall polarity and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamide derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Anaerobic O-Demethylations of Methoxy Compounds Studies on the anaerobic O-demethylation of methoxy compounds by enzymes induced in Sporomusa ovata highlight the microbial capacity to cleave O-methyl ether linkages under anaerobic conditions. This enzymatic activity is critical for understanding the microbial degradation of aromatic compounds in anaerobic environments, with potential applications in bioremediation and the biochemical conversion of methoxylated aromatics to value-added products (Stupperich, Konle, & Eckerskorn, 1996).
Molecular Interactions and Structure Characterization Research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into the impact of intermolecular interactions on molecular geometry, emphasizing the role of crystal packing and dimerization in the structural properties of similar compounds. This research can inform the design of new materials and pharmaceuticals by understanding how these interactions influence molecular conformation and stability (Karabulut et al., 2014).
Fluorine-18-Labeled Benzamide Analogues for Tumor Imaging Fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is significant for the diagnosis and monitoring of cancer, showcasing the potential of fluorinated benzamide derivatives in medical imaging and oncology research (Tu et al., 2007).
Corrosion Inhibition by Methoxy-Substituted Phenylthienyl Benzamidines Methoxy-substituted phenylthienylbenzamidine derivatives have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research highlights the potential of similar methoxy-substituted benzamide compounds in industrial applications, particularly in corrosion prevention and material protection (Fouda et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
It is likely that it interacts with its targets (potentially clk1 and dyrk1a kinases) in a manner similar to other compounds with similar structures . This interaction could lead to changes in the activity of these kinases, thereby affecting the cellular processes they regulate.
Biochemical Pathways
Given the potential targets, it is plausible that the compound could affect pathways regulated by clk1 and dyrk1a kinases . These could include pathways involved in cell cycle regulation, signal transduction, and other cellular processes.
Result of Action
If the compound does indeed inhibit clk1 and dyrk1a kinases, it could potentially alter the activity of these kinases and the cellular processes they regulate . This could result in changes in cell cycle progression, signal transduction, and other cellular functions.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5/c1-23-15-6-5-12(8-13(15)19)18(22)20-10-14(21)11-4-7-16(24-2)17(9-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABDJGYTOHTRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2429174.png)

![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)

![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid](/img/structure/B2429181.png)
![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)


![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)
![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)